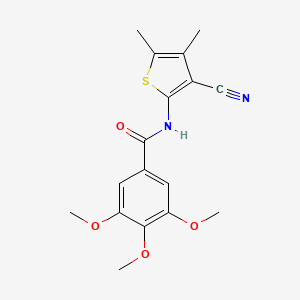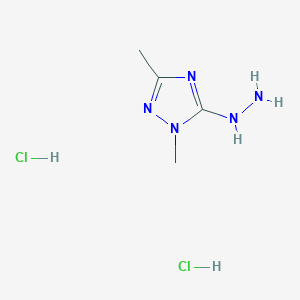
3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a chemical compound that is commonly known as GSK-3 inhibitor. It is a molecule that has attracted the attention of researchers in the field of biochemistry and pharmacology due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The compound belongs to a category of substances involved in the synthesis of novel derivatives with potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole and triazolobenzoxazole have been synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antiproliferative Properties and DNA Binding
Research on benzochromene derivatives has shown that certain compounds exhibit potent cytotoxic activity against cancer cells, inducing apoptosis through the modulation of pro- and anti-apoptotic gene expressions. This includes investigations into the mechanisms of cell cycle arrest and apoptosis induction in colorectal cancer cell lines (Ahagh et al., 2019).
Molecular Interaction Studies
The compound has been studied for its molecular interactions, particularly as antagonists to specific receptors. For example, a study on the CB1 cannabinoid receptor antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide reveals insights into the conformations and binding interactions within the receptor, offering a basis for designing receptor-specific drugs (Shim et al., 2002).
Serotonin Receptor Antagonism
The synthesis of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives demonstrates potential as serotonin 5-HT3 receptor antagonists, indicating their relevance in studies related to the nervous system and potential therapeutic applications for conditions influenced by serotonin receptors (Mahesh et al., 2004).
Luminescent Properties and Electron Transfer
The compound also serves as a model for studying luminescent properties and photo-induced electron transfer, which are crucial in developing materials for optical applications and understanding molecular processes that involve energy transfer (Gan et al., 2003).
Development of Fluorescent Logic Gates
Piperazine substituted naphthalimide compounds have been synthesized and characterized as fluorescent logic gates, providing insights into molecular design principles for creating solvent-polarity reconfigurable logic systems. This research contributes to the development of molecular tools for probing cellular and molecular environments (Gauci & Magri, 2022).
Propriétés
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-23-18-14(5-4-8-22-18)13-15(19(23)26)20(27)25-11-9-24(10-12-25)17-7-3-2-6-16(17)21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMXGKOZHWWKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)
![2-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2682404.png)

![N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2682406.png)


![(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2682413.png)

![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)
